molecular formula C7H8Cl3N3 B577872 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 1208901-69-2

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Cat. No.: B577872
CAS No.: 1208901-69-2
M. Wt: 240.512
InChI Key: MDEUNLWIRLXZJC-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a heterocyclic compound with the molecular formula C7H8Cl3N3. This compound is known for its unique structure, which includes a pyrido[4,3-d]pyrimidine core with two chlorine atoms at the 2 and 4 positions. It is commonly used in various scientific research applications due to its chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically involves the reaction of 2,4-dichloropyrimidine with a suitable amine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which allows for the formation of the pyrido[4,3-d]pyrimidine core. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for research or commercial use .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents such as DMF or ethanol, and catalysts like palladium or copper salts. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides .

Scientific Research Applications

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3.ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEUNLWIRLXZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979789
Record name 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635698-30-5
Record name 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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